
N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-4-one derivatives, including those related to N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, are important compounds in organic, medicinal, and pharmaceutical chemistry. Their wide synthetic and pharmacological potential makes them significant for various applications, excluding drug use and dosage-related aspects as per your request (Vaskevych, Dekhtyar, & Vovk, 2023).
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclizations of alkenyl(alkynyl)-functionalized quinazolinones, a method that allows for the construction of complex polyheterocyclic structures. This approach is efficient for generating N- and N,S-heterocycles, crucial for developing compounds with specific chemical and biological properties (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, offering significant synthetic flexibility. The structural and electronic effects of substituents play a critical role in determining the regio- and stereoselectivity of cyclizations, crucial for the synthesis of this compound and related compounds (Vaskevych, Dekhtyar, & Vovk, 2023).
Chemical Reactions and Properties
The quinazoline core is known for its reactivity, allowing for various chemical transformations. These include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal in the synthesis and modification of quinazoline derivatives for tailored chemical properties (Tamatam, Kim, & Shin, 2023).
Physical Properties Analysis
Quinazoline derivatives' physical properties, such as melting points and solubility, vary significantly with the nature and position of substituents on the quinazoline nucleus. These properties are essential for determining the compounds' suitability for specific applications, including materials science and pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including this compound, are influenced by their molecular structure. This includes their reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical reactions essential for their functionalization and application in diverse fields (M. Faisal & A. Saeed, 2021).
科学的研究の応用
Antitumor Activities
Quinazolinone derivatives have shown extensive-spectrum antitumor efficiency against various tumor cell lines, including renal, lung, and leukemia cancer cell lines. Compounds based on the quinazolinone scaffolds have demonstrated remarkable broad-spectrum antitumor activity, significantly more active than known drugs in some cases, and have exhibited specific effectiveness against renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer cell lines (Mohamed et al., 2016); (Ibrahim A. Al-Suwaidan et al., 2013).
Antimicrobial and Antiviral Activities
Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing good antimicrobial effects against various bacterial strains. Additionally, novel (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting potential antiviral applications (Hui Luo et al., 2012).
EGFR/HER2 Inhibitors
Quinazoline derivatives have also been investigated for their role as dual EGFR/HER2 inhibitors, showing high activity against lung cancer cell lines and significant inhibitory effect on EGFR tyrosine kinase enzyme. This highlights the potential of these compounds in cancer therapy targeting specific receptor tyrosine kinases (M. Alsaid et al., 2017).
特性
IUPAC Name |
N-butyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-2-3-14-23-20(27)16-28-22-25-19-12-8-7-11-18(19)21(26-22)24-15-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVAMTMKUFPIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
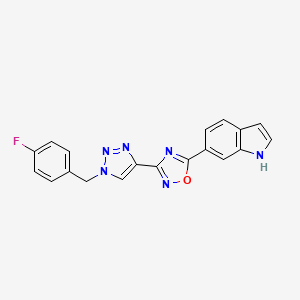
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
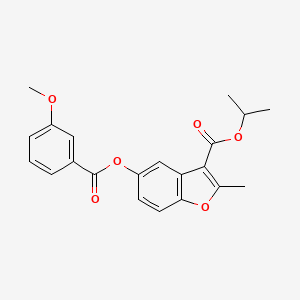
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
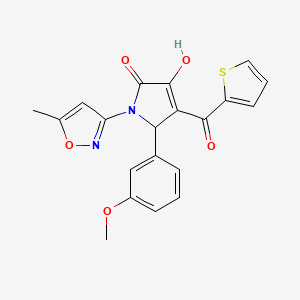
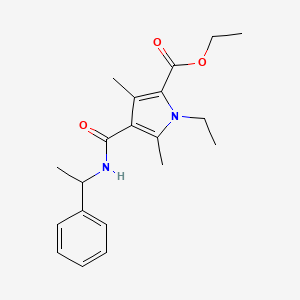
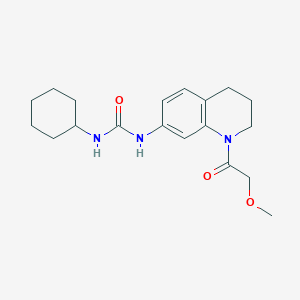
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
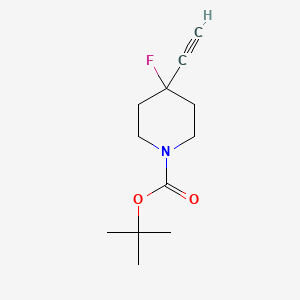
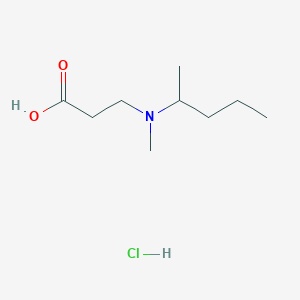
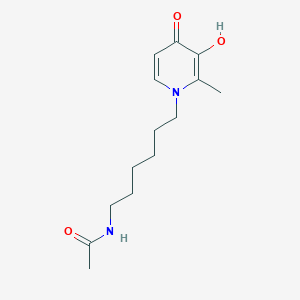
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)